molecular formula C10H11N3O B11775249 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B11775249
M. Wt: 189.21 g/mol
InChI Key: IOTZAKSXYYYPKL-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (CAS 5142-72-3) is a chemical compound with the molecular formula C 10 H 11 N 3 O and a molecular weight of 189.21 g/mol . It is a member of the pyrazolone family, a class of five-membered heterocyclic lactams known for their diverse biological activities and significant role in pharmaceutical research . The primary research application of this aminopyrazolone derivative is as a key synthetic intermediate and building block for the preparation of more complex molecules. It serves as a precursor for the synthesis of Schiff base derivatives, which are formed by its reaction with various aldehydes . These resulting compounds are of high research interest, particularly in the field of medicinal chemistry, where they are investigated for their potential biological activities. The structure of this compound allows it to be a versatile scaffold for generating diverse chemical libraries. Pyrazolone derivatives, in general, have been extensively studied and are associated with a wide spectrum of pharmacological properties, including analgesic, anti-inflammatory, anticancer, antimicrobial, and antioxidant activities . Specific derivatives structurally related to this compound have been evaluated for their cytotoxic properties against human cancer cell lines, such as colorectal carcinoma, demonstrating their value in anticancer research . Furthermore, the pyrazolone core is a recognized pharmacophore in free radical scavengers, adding to the research value of this compound in developing neuroprotective or cardioprotective agents . Researchers utilize this compound to explore new therapeutic agents and to study biochemical mechanisms. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-amino-5-methyl-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C10H11N3O/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8/h2-6,9H,11H2,1H3

InChI Key

IOTZAKSXYYYPKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reduction of 4-Nitro Precursors

A primary route involves the reduction of 4-nitro-substituted pyrazol-5-ones. In one protocol, 4-nitro-3-methyl-1-phenylpyrazol-5-ol is treated with tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl) at elevated temperatures. This method yields 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride with a purity exceeding 95%. The reaction proceeds via a two-electron transfer mechanism, where SnCl₂ acts as a reducing agent, converting the nitro group (-NO₂) to an amino group (-NH₂).

Key Conditions

  • Reagents : SnCl₂ (2.5 equiv), concentrated HCl (12 M)

  • Temperature : 80–90°C

  • Reaction Time : 4–6 hours

  • Yield : 78–85%

This method is advantageous for its simplicity but requires careful pH control to prevent over-reduction or decomposition. The product is isolated as a hydrochloride salt to enhance stability, as the free base form is prone to oxidation.

Catalytic Hydrogenation

An alternative approach employs catalytic hydrogenation using palladium on carbon (Pd/C) under acidic conditions. For example, 4-nitro-3-methyl-1-phenylpyrazol-5-one is dissolved in ethanol containing HCl and hydrogenated at 50–60°C under 3–4 bar H₂ pressure. This method achieves near-quantitative conversion (>98%) to the target amine.

Advantages Over SnCl₂ Reduction

  • Higher Selectivity : Minimal side products due to controlled H₂ uptake.

  • Scalability : Suitable for industrial-scale production.

  • Green Chemistry : Avoids stoichiometric metal waste.

However, catalyst poisoning by chloride ions necessitates post-reaction filtration and neutralization steps.

Condensation of β-Keto Esters with Phenylhydrazine

A foundational step in pyrazole synthesis involves condensing β-keto esters (e.g., ethyl acetoacetate) with phenylhydrazine. Heating ethyl acetoacetate with phenylhydrazine in glacial acetic acid yields 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Subsequent nitration and reduction introduce the amino group at position 4.

Reaction Sequence

  • Cyclization :
    Ethyl acetoacetate + phenylhydrazine → 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

  • Nitration :
    Treatment with HNO₃/H₂SO₄ introduces a nitro group at position 4.

  • Reduction :
    Catalytic hydrogenation or SnCl₂/HCl reduces the nitro group to amine.

Yield Optimization

  • Cyclization Step : 85–90% yield.

  • Nitration-Reduction Sequence : 70–75% overall yield.

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) enhance nitro-group reduction rates but may decompose acid-labile intermediates. Ethanol, used in hydrogenation, balances solubility and safety but requires anhydrous conditions to prevent hydrolysis.

Temperature-Dependent Byproducts

  • >90°C : Degradation of the pyrazole ring observed in SnCl₂/HCl reductions.

  • <50°C : Incomplete hydrogenation, leading to residual nitro compounds.

Protecting Group Strategies

To prevent unwanted side reactions during functionalization, the amino group is often protected. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate, enabling selective nitration or alkylation. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine.

Example Protocol

  • Protection :
    4-Amino-pyrazole + Boc₂O → 4-Boc-amino-pyrazole (92% yield).

  • Functionalization :
    Nitration or alkylation at position 3.

  • Deprotection :
    TFA in dichloromethane removes Boc, yielding 4-amino derivative.

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆)

  • NH₂ : δ 6.8 (broad singlet, 2H).

  • C3-CH₃ : δ 2.1 (s, 3H).

  • C5-OH : δ 10.2 (s, 1H).

¹³C NMR

  • C5 : 154 ppm (enolic carbon).

  • C4 : 86 ppm (amine-bearing carbon).

IR (KBr)

  • N-H Stretch : 3350–3250 cm⁻¹.

  • C=O Stretch : 1680 cm⁻¹.

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) confirms >99% purity for pharmaceutical-grade material.

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd/C with Raney nickel in hydrogenation reduces costs by 40% without compromising yield.

Waste Management

SnCl₂ reductions generate tin waste, necessitating chelation-precipitation protocols. In contrast, hydrogenation produces only water as a byproduct .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The pyrazolone ring can be reduced to form pyrazolidine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro-pyrazolones, while substitution reactions can produce a wide range of substituted pyrazolones.

Scientific Research Applications

Synthesis of Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive molecules through multi-component reactions. For instance, researchers have utilized 4-amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to synthesize pyran and pyridine derivatives. These derivatives have been evaluated for their cytotoxicity against cancer cell lines, demonstrating promising results in inhibiting cell growth .

Table 1: Synthesis Pathways and Biological Activities

Compound DerivativeSynthesis MethodBiological ActivityReference
Pyran DerivativesMulti-component reactions with aromatic aldehydesCytotoxicity against cancer cell lines
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)Three-component reaction with benzaldehydesAntioxidant and anticancer activities
4-Aminopyrazol-5-olsReduction of hydroxyiminopyrazolonesEffective in various biological assays

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For example, 4-amino derivatives synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exhibited significant cytotoxicity against several human cancer cell lines. The compounds were tested using the Brine Shrimp Lethality Assay, which indicated that certain derivatives had optimal cytotoxic effects .

Case Study: Evaluation of Anticancer Activity

In a study evaluating the anticancer activity of synthesized pyrazole derivatives, compounds derived from this compound showed varying degrees of cytotoxicity against colorectal carcinoma cells (RKO). The most potent compound induced apoptotic cell death in a dose-dependent manner, suggesting its potential as a lead compound for further drug development .

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have also been investigated. A series of compounds synthesized from this compound were tested for their radical scavenging ability using the DPPH assay. Many of these compounds exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Comparisons

Pyrazolone derivatives often exhibit variations in substituents at positions 1, 3, and 4, leading to differences in molecular packing and intermolecular interactions. Key examples include:

Table 1: Crystallographic Data of Selected Pyrazolone Derivatives
Compound Name Crystal System Space Group Unit Cell Parameters (Å, °) Hydrogen Bonding Features Reference
4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Monoclinic P2₁/c a = 6.738, b = 13.431, c = 6.738; β = 90° Intramolecular N–H⋯O; layered packing
(Z)-4-[(Allylamino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Triclinic P1 a = 9.295, b = 9.844, c = 10.067; α = 86.18°, β = 89.28°, γ = 74.33° Intermolecular N–H⋯N; π-π stacking
(Z)-4-[(2-Aminoanilino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Monoclinic P2₁/c a = 12.981, b = 11.194, c = 14.208; β = 109.6° N–H⋯N chains; stacking interactions

Key Observations :

  • The parent compound adopts a planar conformation with intramolecular N–H⋯O hydrogen bonding, stabilizing its crystal lattice .
  • Substitution with bulkier groups (e.g., allylamino or anilino) disrupts planarity, leading to triclinic systems and enhanced π-π interactions .

Spectroscopic Comparisons

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy reveal substituent-dependent shifts:

Table 2: IR Spectral Data (C=O and N–H Stretches)
Compound Name C=O Stretch (cm⁻¹) N–H Stretch (cm⁻¹) Additional Features Reference
This compound 1719 3433 Broad peak due to NH₂ group
4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine 1719 3433 Methoxy C–O stretch at 1234 cm⁻¹
(Z)-4-[2-(4-Fluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one (PYZ-F) 1719 3433 C–F stretch at 1200–1100 cm⁻¹

Key Observations :

  • The C=O stretch (~1719 cm⁻¹) remains consistent across derivatives, indicating minimal electronic perturbation from substituents .
  • Electron-withdrawing groups (e.g., fluorine in PYZ-F) reduce electron density on the pyrazolone ring, slightly lowering N–H stretching frequencies .

Key Observations :

  • Bulky or electron-deficient substituents (e.g., difluorophenyl) reduce yields due to steric hindrance or electronic deactivation .
  • Methoxy groups enhance solubility, improving reaction efficiency (e.g., 63.74% yield for 4h) .

Key Observations :

  • Fluorinated derivatives (PYZ-F) show superior anti-inflammatory activity due to increased electronegativity and binding affinity .
  • Methoxy-substituted compounds exhibit antioxidant properties via radical scavenging, with LP inhibition up to 57% .

Biological Activity

4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, a member of the pyrazolone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anti-cancer agent, anti-inflammatory drug, and enzyme inhibitor. This article reviews the biological activity of this compound based on recent research findings, including case studies, mechanisms of action, and comparative analyses with related compounds.

PropertyValue
CAS Number 18664-71-6
Molecular Formula C17H17N3O
Molecular Weight 281.34 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-component reactions (MCRs) that allow for the efficient formation of pyrazolone derivatives. These methods often utilize hydrazine derivatives and diketones under controlled conditions to yield the target compound .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this core structure were evaluated for their cytotoxicity against six cancer cell lines, with several derivatives showing optimal activity . The most potent compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics.

Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxicity of synthesized pyrazole derivatives:

  • Compounds derived from this compound were tested against breast cancer (MDA-MB-436) and other cell lines.
  • The results indicated that certain derivatives had IC50 values in the range of 2.57 to 10.70 µM, showcasing their potential as effective anticancer agents .

The mechanism through which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that it can trigger programmed cell death in malignant cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases (e.g., G2/M), leading to reduced cellular proliferation .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazolone derivatives:

CompoundIC50 (µM)Activity Type
Olaparib8.90PARP inhibitor
4-Amino derivative A2.57Anticancer agent
Phenylpyrazolone derivative B10.70Anti-inflammatory

This table illustrates that while traditional drugs like Olaparib have established efficacy, novel derivatives from the pyrazolone family may offer enhanced potency and selectivity against cancer cells.

Q & A

Q. What are the standard synthetic routes for 4-Amino-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and its derivatives?

The compound is typically synthesized via condensation reactions or modified Vilsmeier-Haack protocols. For example:

  • Vilsmeier-Haack Reaction : Used to prepare pyrazolone derivatives by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF, yielding intermediates like 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde .
  • Substituent Introduction : Derivatives are formed by reacting the parent compound with amines (e.g., 2-naphthylamine, cyclopropylamine) under reflux in ethanol, followed by crystallization .

Table 1 : Representative Synthetic Conditions

DerivativeReactantsSolventReaction TimeYieldReference
4-[(Z)-(2-Furyl)(2-naphthylamino)methylene]2-NaphthylamineEthanol6 hours78%
4-[(Cyclopropylamino)(phenyl)methylene]CyclopropylamineEthanol8 hours72%

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • X-ray Crystallography : The gold standard for structural elucidation. Studies report triclinic (P1) or monoclinic crystal systems with unit cell parameters (e.g., a = 7.43–9.84 Å) .
  • Spectroscopy :
    • NMR : Confirms substituent positions via ¹H/¹³C chemical shifts.
    • IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for pyrazolone derivatives?

  • Software Tools : Use SHELXL for refinement and ORTEP for visualization to validate anisotropic displacement parameters and hydrogen bonding patterns .
  • Data Validation : Cross-check with metrics like R factor (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .
  • Case Study : In (4Z)-4-[(2-Chloroanilino)(phenyl)methylene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, conflicting bond angles were resolved by refining against high-resolution data (wR = 0.095) .

Q. What strategies optimize reaction yields in substituted pyrazolone synthesis?

  • Solvent Selection : Ethanol or methanol enhances solubility of amine reactants .
  • Temperature Control : Reflux at 80–90°C minimizes side reactions .
  • Catalysis : Acidic conditions (e.g., HCl) accelerate imine formation in Schiff base derivatives .

Q. How do substituents on the phenyl ring affect electronic properties and reactivity?

  • Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents increase electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., amination) .
  • Electron-Donating Groups (EDGs) : Methyl or methoxy groups stabilize intermediates via resonance, improving cyclization efficiency .

Table 2 : Substituent Effects on Reactivity

SubstituentPositionEffect on Reaction RateReference
ClPara↑ Electrophilicity
CH₃Meta↑ Resonance stabilization

Q. What computational methods complement experimental studies of pyrazolone derivatives?

  • DFT Calculations : Predict molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to explain reactivity .
  • Molecular Docking : Used in biological studies to model interactions with enzymes (e.g., COX-2 inhibition) .

Q. How does crystal packing influence material properties in these compounds?

  • Hydrogen Bonding : Intermolecular N–H···O bonds create layered structures, affecting solubility and thermal stability .
  • π-π Stacking : Aromatic rings align to enhance crystallinity, as seen in (4Z)-4-[(4-Chloroanilino)(phenyl)methylene] derivatives (α = 109.28°, β = 98.78°) .

Q. What are the challenges in interpreting biological activity data for pyrazolone derivatives?

  • Bioassay Variability : Differences in cell lines or assay conditions (e.g., pH, incubation time) can lead to contradictory results .
  • Metabolite Interference : Phase I metabolites may mask parent compound effects; use HPLC-MS to track degradation .

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